molecular formula C19H20N4O B10977429 N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

Cat. No.: B10977429
M. Wt: 320.4 g/mol
InChI Key: OQOIVRFRNCARNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a synthetic small molecule featuring a benzimidazole core scaffold, a structure prevalent in medicinal chemistry. This compound is of significant interest for early-stage drug discovery and biochemical research. While specific data on this molecule is limited, its structure is closely related to other reported N-(1H-benzimidazol-5-yl)benzamide and carboxamide derivatives that have been investigated as potent inhibitors of various therapeutic targets . For instance, structurally similar compounds have demonstrated high potency and selectivity as cyclin-dependent kinase (CDK) inhibitors, which are relevant in oncology research for diseases such as autosomal dominant polycystic kidney disease (ADPKD) . Furthermore, analogous scaffolds have been explored as inhibitors of monoamine oxidase B (MAO-B), a key target for neurodegenerative conditions like Parkinson's disease . The molecular architecture of this compound, which combines a planar heteroaromatic system with a flexible cyclohexane moiety, makes it a valuable chemical tool for probing enzyme function, studying signal transduction pathways, and as a starting point for the design of novel therapeutic agents. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to validate its specific applications and mechanism of action.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C19H20N4O/c24-19(13-5-2-1-3-6-13)21-15-8-9-16-17(11-15)23-18(22-16)14-7-4-10-20-12-14/h4,7-13H,1-3,5-6H2,(H,21,24)(H,22,23)

InChI Key

OQOIVRFRNCARNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A classic approach involves reacting 4-nitro-1,2-diaminobenzene with formic acid under reflux to yield 5-nitro-1H-benzimidazole, followed by reduction to the amine.

Example Protocol :

  • Reactants : 4-Nitro-1,2-diaminobenzene (1.0 eq), formic acid (5.0 eq).

  • Conditions : Reflux at 100°C for 12 hours.

  • Yield : ~75% (after recrystallization in ethanol).

Transition Metal-Catalyzed Cyclization

Modern methods utilize palladium catalysts to couple aryl halides with amines. For instance, 1,2-dibromobenzene reacts with ammonium formate in the presence of Pd(OAc)₂ to form the benzimidazole core.

Optimized Conditions :

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
SolventDMF
Temperature120°C
Yield82%

This method reduces side products and enhances scalability.

Suzuki-Miyaura coupling enables late-stage introduction of the pyridine group. A brominated benzimidazole intermediate reacts with pyridin-3-ylboronic acid under Pd catalysis.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (3 mol%).

  • Base : K₂CO₃ (2.0 eq).

  • Solvent : DME/H₂O (4:1).

  • Temperature : 90°C, 6 hours.

  • Yield : 68%.

Cyclohexanecarboxamide Formation

The final step involves coupling the 5-amino-benzimidazole intermediate with cyclohexanecarboxylic acid. Two activation methods are prevalent:

Acyl Chloride Method

Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride, then reacted with the amine.

Procedure :

  • Activation : Cyclohexanecarboxylic acid (1.2 eq) + SOCl₂ (3.0 eq), reflux 2 hours.

  • Coupling : Add 5-amino-2-(pyridin-3-yl)-1H-benzimidazole (1.0 eq) in THF, stir at 0°C → RT for 12 hours.

  • Yield : 85% after column chromatography (SiO₂, EtOAc/hexane).

Carbodiimide-Mediated Coupling

Using EDCl/HOBt system in dichloromethane enhances efficiency and reduces racemization.

Optimized Parameters :

ComponentQuantity
EDCl1.5 eq
HOBt1.5 eq
DIPEA3.0 eq
SolventDCM
Time24 hours
Yield90%

This method is preferred for its mild conditions and compatibility with acid-sensitive groups.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, EtOAc/MeOH) or recrystallization (ethanol/water). Purity is assessed using HPLC and NMR.

Characterization Data :

  • HPLC Purity : ≥99% (C18 column, 60% MeOH/H₂O).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.90 (s, 1H, pyridine-H), 8.45 (d, J=4.8 Hz, 1H), 7.85–7.70 (m, 3H, benzimidazole-H), 2.40–1.20 (m, 11H, cyclohexane + NH).

Optimization of Reaction Conditions

Critical factors influencing yield and selectivity include:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate benzimidazole cyclization but may increase side reactions. Mixed solvents (e.g., DCM/MeOH) balance reactivity and solubility.

Temperature Control

Low temperatures (0–5°C) during amide coupling minimize decomposition, while higher temperatures (80–120°C) drive cyclization.

Catalytic Systems

Pd-based catalysts improve cross-coupling efficiency, while Lewis acids (ZnCl₂) enhance electrophilic substitution in aromatic systems .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional attributes.

Substituent Variations in the Carboxamide Group

2.1.1. N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide (CAS 1310935-95-5)
  • Molecular Formula : C₁₇H₁₆N₄O₂
  • Molecular Weight : 308.33 g/mol
  • Key Differences: Replaces the cyclohexane ring with a tetrahydrofuran (THF) moiety.
2.1.2. 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide (CAS 1310936-33-4)
  • Molecular Formula : C₂₂H₂₀N₄O₃
  • Molecular Weight : 388.4 g/mol
  • Key Differences : Substitutes the cyclohexanecarboxamide with a dimethoxyphenyl-acetamide group. The methoxy groups introduce electron-donating effects, which may alter binding affinity in biological systems .

Core Heterocycle Modifications

2.2.1. N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]cyclohexanecarboxamide (CAS 365429-07-8)
  • Molecular Formula : C₂₄H₂₇N₃OS
  • Molecular Weight : 405.56 g/mol
  • Key Differences : Replaces the benzimidazole core with a pyridine-thiazole system. The thiazole ring’s sulfur atom and extended conjugation could influence redox properties or metal coordination .

Functional Group Replacements

2.3.1. 2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzimidazole-5-carboxamidine
  • Molecular Formula : C₁₃H₁₂N₅O
  • Molecular Weight : 262.27 g/mol
  • Key Differences : Replaces the carboxamide with a carboxamidine group. The amidine’s positive charge at physiological pH increases hydrophilicity, contrasting with the neutral cyclohexanecarboxamide .

Structural and Functional Implications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
Target Compound C₁₉H₂₀N₄O* 320.39* Cyclohexanecarboxamide, pyridin-3-yl -
N-[2-(pyridin-3-yl)-...tetrahydrofuran-2-carboxamide C₁₇H₁₆N₄O₂ 308.33 THF-carboxamide
2-(3,4-dimethoxyphenyl)-...acetamide C₂₂H₂₀N₄O₃ 388.4 Dimethoxyphenyl-acetamide
N-[4-[2-ethyl-4-(3-methylphenyl)-thiazol...] C₂₄H₂₇N₃OS 405.56 Thiazole-pyridine core
2-(2-Oxo-1,2-dihydropyridin-3-yl)-...carboxamidine C₁₃H₁₂N₅O 262.27 Carboxamidine group

*Calculated based on structural analysis.

  • Solubility : The THF analog () likely exhibits higher aqueous solubility than the target due to its oxygenated ring, whereas the cyclohexane and dimethoxyphenyl groups in other compounds enhance lipophilicity.
  • Synthetic Accessibility : Compounds like those in and were characterized via single-crystal X-ray diffraction (e.g., ), underscoring the role of crystallography in structural validation.

Biological Activity

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C17H19N3O
  • Molecular Weight : 283.35 g/mol

The structure features a benzimidazole moiety linked to a pyridine ring and a cyclohexanecarboxamide group, which may influence its interaction with biological targets.

Research indicates that compounds containing benzimidazole and pyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells, demonstrating significant cytotoxic effects at micromolar concentrations.
  • Antimicrobial Effects : The presence of the benzimidazole moiety is often associated with antimicrobial properties. Studies have reported that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

A study evaluating the cytotoxic effects of similar benzimidazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
16MCF-70.09
16A5490.03
16Colo-2050.01
16A27800.12

These findings suggest that this compound may similarly exhibit potent anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of related compounds was evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli200 µg/mL
S. aureus200 µg/mL
K. pneumoniaeNot determined
P. aeruginosaNot determined

These results indicate that compounds with similar structures can inhibit bacterial growth effectively, suggesting potential for development into antimicrobial agents.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study by Jame et al. evaluated the cytotoxicity of thiazolidinone-pyrimidine hybrids, which share structural similarities with this compound, demonstrating significant activity against HepG2 and PC3 cell lines.
  • Antimicrobial Activity : Uysal et al. reported on the antibacterial behavior of pyrimidine derivatives, noting that compounds with structural similarities showed enhanced activity against both S. aureus and E. coli, indicating potential for treating infections caused by these pathogens.

Q & A

Q. Q1. What synthetic strategies are recommended for the preparation of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide?

A1. The compound is synthesized via multi-step reactions, typically involving:

  • Stepwise assembly : Coupling of pyridinyl-benzimidazole precursors with cyclohexanecarboxamide groups under controlled conditions (e.g., DMF as solvent, 60–80°C) .
  • Catalytic optimization : Use of Pd-based catalysts for cross-coupling reactions to enhance yield .
  • Purity control : Recrystallization in ethanol or acetonitrile minimizes impurities . Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical for structural validation .

Q. Q2. How is the compound characterized to confirm structural integrity and purity?

A2. Key techniques include:

  • Spectroscopic methods : ¹H/¹³C NMR to verify aromatic proton environments and amide linkages .
  • Mass spectrometry : HRMS for molecular weight confirmation and detection of synthetic byproducts .
  • X-ray crystallography : Resolves stereochemical ambiguities in the cyclohexane ring or benzimidazole-pyridine orientation .

Q. Q3. What initial biological screening approaches are used to assess its bioactivity?

A3. Preliminary assays focus on:

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination) using fluorogenic substrates .
  • Cellular viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .
  • Receptor binding : Radioligand displacement studies for GPCR or nuclear receptor targets .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

A4. SAR strategies involve:

  • Functional group substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridine ring to enhance target affinity .
  • Heterocyclic modifications : Replacing the benzimidazole core with imidazopyridine or triazole rings to improve metabolic stability .
  • Pharmacokinetic profiling : LogP measurements and hepatic microsomal assays to balance solubility and bioavailability .

Q. Q5. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

A5. Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity : Use HPLC-UV (>98% purity) to exclude batch-specific impurities .
  • Cell line heterogeneity : Validate models using CRISPR-engineered isogenic lines .

Q. Q6. What methodologies are employed to investigate its mechanism of action (MoA)?

A6. Advanced MoA elucidation includes:

  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Protein pull-down assays : Biotinylated probes for target identification via LC-MS/MS .

Q. Q7. How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?

A7. Strategies include:

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility .
  • Nanoparticle encapsulation : PLGA nanoparticles for sustained release and improved bioavailability .
  • Prodrug design : Phosphate ester derivatives to increase hydrophilicity .

Q. Q8. What experimental designs are critical for assessing long-term toxicity?

A8. Toxicity studies require:

  • Chronic exposure models : Rodent studies over 6–12 months with histopathological analysis .
  • Metabolite profiling : LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) .
  • Genotoxicity assays : Ames test and micronucleus assays to rule out mutagenicity .

Q. Q9. How do in vitro and in vivo efficacy data correlate, and how can discrepancies be mitigated?

A9. Discrepancies often stem from:

  • Pharmacokinetic barriers : Use allometric scaling to adjust dosing regimens .
  • Tumor microenvironment : Incorporate 3D spheroid or patient-derived xenograft (PDX) models .
  • Biomarker validation : Monitor target engagement in plasma/tissue via ELISA or Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.